molecular formula C5H11FN2 B12937946 (R)-2-(Fluoromethyl)piperazine

(R)-2-(Fluoromethyl)piperazine

Cat. No.: B12937946
M. Wt: 118.15 g/mol
InChI Key: ONUCCUGDWPXAJG-YFKPBYRVSA-N
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Description

®-2-(Fluoromethyl)piperazine is a chiral compound belonging to the piperazine family, characterized by the presence of a fluoromethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fluoromethyl)piperazine typically involves the introduction of a fluoromethyl group to the piperazine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction may require the use of a base and an appropriate solvent to facilitate the substitution .

Industrial Production Methods

Industrial production of ®-2-(Fluoromethyl)piperazine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds, offering advantages in terms of reaction control and product purity .

Chemical Reactions Analysis

Types of Reactions

®-2-(Fluoromethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Mechanism of Action

The mechanism of action of ®-2-(Fluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Fluoromethyl)piperazine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. This modification can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

(2R)-2-(fluoromethyl)piperazine

InChI

InChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2/t5-/m0/s1

InChI Key

ONUCCUGDWPXAJG-YFKPBYRVSA-N

Isomeric SMILES

C1CN[C@H](CN1)CF

Canonical SMILES

C1CNC(CN1)CF

Origin of Product

United States

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